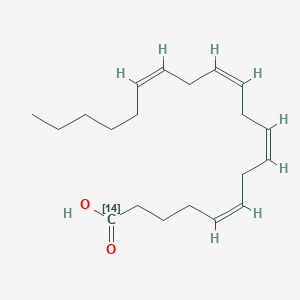

Arachidonic acid-carboxy-14C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Arachidonic acid-carboxy-14C is a radiolabeled form of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is widely used in biochemical and physiological research due to its role in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes, which are essential mediators in various biological processes, including inflammation and immune responses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of arachidonic acid-carboxy-14C typically involves the incorporation of radioactive carbon-14 into the carboxyl group of arachidonic acid. This can be achieved through various chemical synthesis methods, including the use of labeled precursors in the fatty acid synthesis pathway .

Industrial Production Methods: Industrial production of this compound involves the fermentation of microorganisms such as Mortierella alpina, which are genetically modified to enhance the production of arachidonic acid. The radiolabeling is then performed by introducing carbon-14 during the biosynthesis process .

Análisis De Reacciones Químicas

Types of Reactions: Arachidonic acid-carboxy-14C undergoes several types of chemical reactions, including:

Reduction: Involves the conversion of double bonds to single bonds, although this is less common for polyunsaturated fatty acids.

Substitution: Involves the replacement of hydrogen atoms with other functional groups, often used in the synthesis of derivatives for research purposes.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen and enzyme catalysts like cyclooxygenase (COX) and lipoxygenase (LOX).

Reduction: Reagents such as hydrogen gas and metal catalysts (e.g., palladium) under high pressure and temperature.

Substitution: Reagents like halogens or other electrophiles under controlled conditions to ensure selective substitution.

Major Products:

Prostaglandins: Involved in inflammation and pain signaling.

Thromboxanes: Play a role in platelet aggregation and blood clotting.

Leukotrienes: Involved in immune responses and inflammation.

Aplicaciones Científicas De Investigación

Arachidonic acid-carboxy-14C is extensively used in various fields of scientific research:

Chemistry: Used to study the metabolic pathways and enzymatic reactions involving arachidonic acid.

Biology: Helps in understanding the role of arachidonic acid in cell signaling and membrane fluidity.

Medicine: Used in research on inflammatory diseases, cardiovascular health, and the development of anti-inflammatory drugs

Mecanismo De Acción

Arachidonic acid-carboxy-14C exerts its effects through its conversion into various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. These molecules act as signaling mediators in various physiological processes:

Prostaglandins: Bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that lead to inflammation and pain responses.

Thromboxanes: Promote platelet aggregation and vasoconstriction, playing a crucial role in hemostasis.

Leukotrienes: Involved in immune responses, particularly in the recruitment of leukocytes to sites of inflammation.

Comparación Con Compuestos Similares

Arachidonic Acid: The non-radiolabeled form, widely present in animal tissues and involved in similar biochemical pathways.

Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with anti-inflammatory properties, often compared with arachidonic acid for its health benefits.

Docosahexaenoic Acid (DHA): An omega-3 fatty acid important for brain health, also involved in anti-inflammatory processes.

Uniqueness: Arachidonic acid-carboxy-14C is unique due to its radiolabel, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool for researchers studying the detailed mechanisms of fatty acid metabolism and the role of eicosanoids in health and disease .

Propiedades

Número CAS |

3435-81-2 |

|---|---|

Fórmula molecular |

C20H32O2 |

Peso molecular |

306.5 g/mol |

Nombre IUPAC |

(5Z,8Z,11Z,14Z)-(114C)icosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i20+2 |

Clave InChI |

YZXBAPSDXZZRGB-XJAQZXCESA-N |

SMILES isomérico |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCC[14C](=O)O |

SMILES canónico |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B13790595.png)

![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)